molecular formula C10H11F3O2 B13562951 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol

Cat. No.: B13562951
M. Wt: 220.19 g/mol
InChI Key: TTXMQWANMHRHGU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and methoxymethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol typically involves the reaction of 4-(methoxymethyl)benzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methoxymethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

TTXMQWANMHRHGU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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